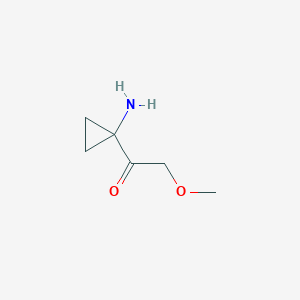
1-(1-Aminocyclopropyl)-2-methoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-2-methoxyethan-1-one is a chemical compound that features a cyclopropyl group attached to an amino group and a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aminocyclopropyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-(1-Aminocyclopropyl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as changes in cell signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Aminocyclopropane-1-carboxylate synthase: An enzyme involved in the biosynthesis of ethylene.
(1-Aminocyclopropyl)phosphonic acids:
Uniqueness
1-(1-Aminocyclopropyl)-2-methoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-(1-aminocyclopropyl)-2-methoxyethanone |
InChI |
InChI=1S/C6H11NO2/c1-9-4-5(8)6(7)2-3-6/h2-4,7H2,1H3 |
Clé InChI |
AYUZXTSVENQGCK-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C1(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)

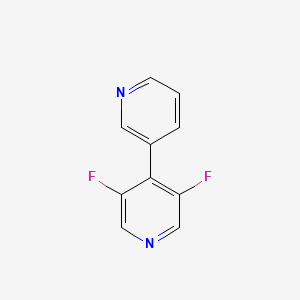
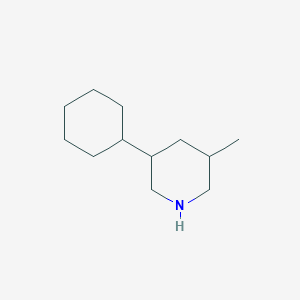
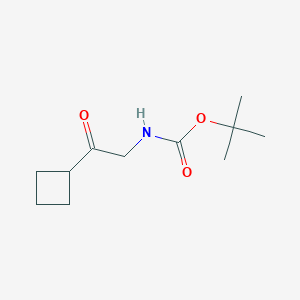
![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
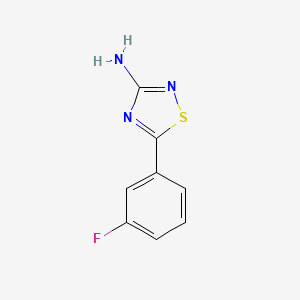
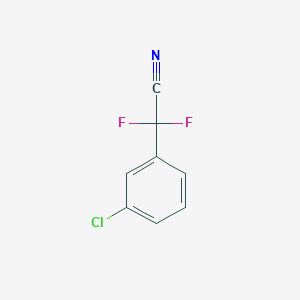
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
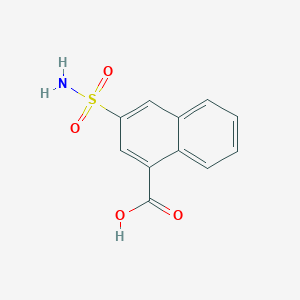
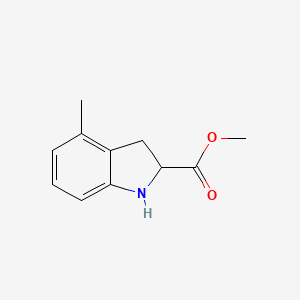
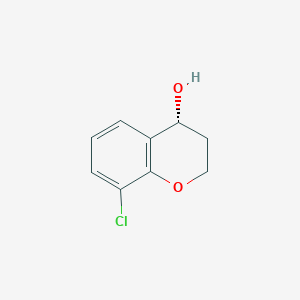
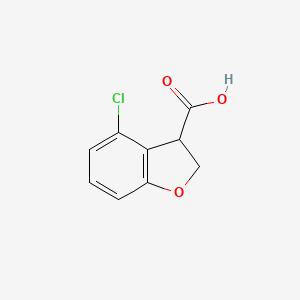
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)
